Methyl (3-((3-nitrobenzoyl)hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-YL)acetate Methyl (3-((3-nitrobenzoyl)hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-YL)acetate
Brand Name: Vulcanchem
CAS No.: 624726-13-2
VCID: VC16141154
InChI: InChI=1S/C18H14N4O6/c1-28-15(23)10-21-14-8-3-2-7-13(14)16(18(21)25)19-20-17(24)11-5-4-6-12(9-11)22(26)27/h2-9,25H,10H2,1H3
SMILES:
Molecular Formula: C18H14N4O6
Molecular Weight: 382.3 g/mol

Methyl (3-((3-nitrobenzoyl)hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-YL)acetate

CAS No.: 624726-13-2

Cat. No.: VC16141154

Molecular Formula: C18H14N4O6

Molecular Weight: 382.3 g/mol

* For research use only. Not for human or veterinary use.

Methyl (3-((3-nitrobenzoyl)hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-YL)acetate - 624726-13-2

Specification

CAS No. 624726-13-2
Molecular Formula C18H14N4O6
Molecular Weight 382.3 g/mol
IUPAC Name methyl 2-[2-hydroxy-3-[(3-nitrobenzoyl)diazenyl]indol-1-yl]acetate
Standard InChI InChI=1S/C18H14N4O6/c1-28-15(23)10-21-14-8-3-2-7-13(14)16(18(21)25)19-20-17(24)11-5-4-6-12(9-11)22(26)27/h2-9,25H,10H2,1H3
Standard InChI Key JLPNABZXPXELPB-UHFFFAOYSA-N
Canonical SMILES COC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Introduction

Methyl (3-((3-nitrobenzoyl)hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-YL)acetate is a complex organic compound with a molecular formula of C18H14N4O6 and a molecular weight of approximately 382.3 g/mol . This compound features an indole moiety, a hydrazone linkage, and an acetate functional group, which contribute to its unique chemical and biological properties.

Synthesis

The synthesis of Methyl (3-((3-nitrobenzoyl)hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-YL)acetate typically involves multiple steps, requiring careful control over reaction conditions to achieve high yields and purity. The complexity of its synthesis underscores its potential as a versatile intermediate in organic chemistry.

Biological Activities and Applications

This compound exhibits significant biological activity, particularly in antimicrobial and anticancer studies. The indole structure is well-documented for its pharmacological properties, and modifications to this structure can enhance these activities. The presence of the nitrobenzoyl group further contributes to its potential therapeutic applications.

Biological ActivityDescription
Antimicrobial ActivityDemonstrates effectiveness against various microorganisms.
Anticancer ActivityShows promise in inhibiting cancer cell growth.

Interaction Studies

Understanding how Methyl (3-((3-nitrobenzoyl)hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-YL)acetate interacts with biological targets is crucial for its development as a therapeutic agent. Techniques such as molecular docking simulations and in vitro binding assays are used to elucidate these interactions.

Related Compounds

Several compounds share structural features with Methyl (3-((3-nitrobenzoyl)hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-YL)acetate, including:

CompoundMolecular FormulaKey Features
2-OxoindoleBasic indole structure; known for various biological activities.
IsatinA precursor in synthesizing many nitrogen-containing heterocycles; exhibits antimicrobial properties.
5-NitroisatinContains a nitro group; studied for its anticancer effects.

These compounds provide a basis for comparison and further modification to enhance biological activity.

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